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Abstract
Opiranserin hydrochloride (VVZ-149) is an innovative, first-in-class, non-opioid analgesic

agent engineered for the management of moderate to severe pain. Having secured approval in

South Korea for postoperative pain, its development marks a significant step towards

addressing the unmet clinical need for potent pain relief without the adverse effects and

addiction potential of opioids.[1][2] This technical guide provides a comprehensive overview of

Opiranserin's mechanism of action, a summary of key quantitative data from preclinical and

clinical studies, and detailed experimental protocols.

Introduction
The global opioid crisis has underscored the urgent need for effective, non-addictive

analgesics. Opiranserin, a synthetic molecule developed by Vivozon, Inc., presents a promising

alternative.[1] It is a multi-target drug that acts on both the central and peripheral nervous

systems to modulate pain signals.[1] This document serves as a technical resource for

researchers and drug development professionals, consolidating the available scientific and

clinical data on Opiranserin hydrochloride.
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Opiranserin exhibits a unique, multi-target pharmacological profile, primarily functioning as a

dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-

HT2A).[3][4][5] It also demonstrates antagonistic activity on the P2X3 receptor.[2][3]

GlyT2 Inhibition: By blocking GlyT2, Opiranserin prevents the reuptake of glycine at spinal

synapses. This enhances inhibitory neurotransmission, thereby reducing the transmission of

pain signals to the brain.[6][7]

5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors decreases the descending

serotonergic facilitatory modulation of pain transmission in the spinal cord and reduces

nociceptor activation in the periphery.[6][7]

P2X3 Receptor Antagonism: The blockade of P2X3 receptors, which are implicated in

nociceptive signaling, further contributes to its analgesic effect.[2]

This synergistic action on multiple pain-related targets is believed to be the foundation of its

potent analgesic properties.[1]
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Figure 1: Opiranserin's dual mechanism of action.

Quantitative Data
Table 1: In Vitro Binding Affinities

Target IC50 (μM) Reference

Glycine Transporter Type 2

(GlyT2)
0.86 [2][3][8]

Serotonin Receptor 2A (5-

HT2A)
1.3 [2][3][8]

Rat P2X3 Receptor (rP2X3) 0.87 [2][3][8]

Table 2: Preclinical Efficacy in Animal Models
Model Species

Administrat
ion

Dosage Effect Reference

Spinal Nerve

Ligation

(SNL)

Rat Oral (p.o.) 80 mg/kg

Reduced

mechanical

allodynia

[3][8]

Not Specified Not Specified
Subcutaneou

s (s.c.)
25 mg/kg

Reduced

mechanical

allodynia and

pain-related

behaviors,

comparable

to 3 mg/kg

Morphine

[3][8]

Table 3: Summary of Clinical Trial Efficacy Data
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Trial Phase Indication
Key Efficacy
Endpoints &
Results

Reference

Phase 3

(NCT05764525)

Postoperative pain

(laparoscopic

colectomy)

Primary: Sum of Pain

Intensity Difference

(SPID) at 12h was

significantly improved

by 35% vs. placebo

(p=0.0047).Secondary

: 30.8% less opioid

consumption and

60.2% fewer PCA

requests in the first

12h vs. placebo.

[9]

Phase 2

(NCT02489526)

Postoperative pain

(laparoscopic

colorectal surgery)

34.2% reduction in

opioid consumption

over 24h vs. placebo.

For patients with high

preoperative negative

affect, significant pain

reduction and 40%

less opioid use.

[9]

Phase 2

(NCT02844725)

Postoperative pain

(laparoscopic and

robotic-laparoscopic

gastrectomy)

Statistically significant

reduction in pain

intensity at 4h post-

emergence (P < .05).

29.5% reduction in

opioid consumption

over 24h. In patients

requiring early rescue,

32.6% less opioid

consumption.

[10]

Experimental Protocols
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Preclinical: Spinal Nerve Ligation (SNL) Model in Rats
Objective: To assess the efficacy of Opiranserin in a model of neuropathic pain.

Animal Model: Adult male Sprague-Dawley rats.

Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated

with silk suture.

Drug Administration: Opiranserin hydrochloride (80 mg/kg) is administered orally (p.o.).[3]

[8]

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw

withdrawal threshold (the force at which the rat withdraws its paw) is measured before and

after drug administration. A significant increase in the withdrawal threshold in the ligated paw

compared to vehicle control indicates an analgesic effect.

Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated.

Statistical significance is determined using appropriate tests such as ANOVA followed by

post-hoc tests.

Clinical: Phase 3 Trial for Postoperative Pain
(NCT05764525)

Objective: To evaluate the efficacy and safety of Opiranserin for the treatment of

postoperative pain following laparoscopic colectomy.[9]

Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled

study.[9]

Patient Population: 284 adult patients undergoing planned laparoscopic colectomy.[9]

Intervention:

Treatment Group (n=141): A continuous 10-hour intravenous infusion of Opiranserin (1000

mg total dose). This consists of a loading dose of 160 mg over 30 minutes, followed by a
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maintenance dose of 840 mg over 9.5 hours, administered after emergence from

anesthesia.[7][9]

Control Group (n=143): A matching placebo infusion.[9]

Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours

after the start of the drug infusion. Pain intensity is assessed using a numeric rating scale

(NRS).[9]

Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via

patient-controlled analgesia (PCA) and rescue medication, and the proportion of patients not

requiring rescue opioids.[9]

Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory

evaluations.[7]

Data Analysis: Efficacy outcomes are compared between the Opiranserin and placebo

groups using appropriate statistical methods.
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Figure 2: Phase 3 postoperative pain trial workflow.
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Pharmacokinetics and Safety
A first-in-human, Phase 1 study in healthy male volunteers evaluated the safety, tolerability, and

pharmacokinetics of Opiranserin.[4] The study involved single ascending dose (SAD) and

multiple ascending dose (MAD) cohorts.[4]

Pharmacokinetics: Plasma exposure to Opiranserin and its active metabolite (VVZ-368)

showed a dose-proportional increase.[4] The drug did not accumulate in the plasma after

multiple doses.[4] The pharmacokinetic characteristics were found to be linear in the dose

range of 0.5-8 mg/kg.[4] A loading dose followed by a maintenance dose was identified as an

optimal regimen.[4]

Safety and Tolerability: Opiranserin was generally well-tolerated in both single and multiple-

dose administrations.[4] No clinically significant adverse events were reported up to a

plasma concentration of 3,261 ng/ml, other than mild and brief nausea, dizziness, or

somnolence at plasma levels above 2,000 ng/ml.[6] In Phase 3 trials, the most frequent

adverse events reported were nausea, vomiting, headache, and dizziness.[7]

Conclusion and Future Directions
Opiranserin hydrochloride has demonstrated a robust analgesic effect in both preclinical and

clinical settings, positioning it as a viable non-opioid option for managing moderate to severe

pain. Its multi-target mechanism of action offers a novel approach to pain modulation. The

successful completion of Phase 3 trials and subsequent approval for postoperative pain in

South Korea are significant milestones.[1][2]

Ongoing and future research will likely focus on expanding its indications to other pain

conditions, such as chronic lower back pain, for which a Phase 2 trial is underway.[11] Further

studies are also warranted to fully elucidate the role of its active metabolite and to explore its

potential in combination therapies. The continued development of Opiranserin could provide a

much-needed, effective, and safer alternative in the therapeutic landscape of pain

management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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